Cas no 1135283-17-8 (2,5-Dichloro-6-cyclopropylnicotinonitrile)

2,5-Dichloro-6-cyclopropylnicotinonitrile 化学的及び物理的性質
名前と識別子
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- 2,5-Dichloro-6-cyclopropylnicotinonitrile
- 3-Pyridinecarbonitrile, 2,5-dichloro-6-cyclopropyl-
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- MDL: MFCD11840988
- インチ: 1S/C9H6Cl2N2/c10-7-3-6(4-12)9(11)13-8(7)5-1-2-5/h3,5H,1-2H2
- InChIKey: RSJNNKDEFYGNAR-UHFFFAOYSA-N
- ほほえんだ: C1(Cl)=NC(C2CC2)=C(Cl)C=C1C#N
2,5-Dichloro-6-cyclopropylnicotinonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB269083-1 g |
2,5-Dichloro-6-cyclopropylnicotinonitrile, 95%; . |
1135283-17-8 | 95% | 1g |
€587.80 | 2023-04-26 | |
Chemenu | CM371759-1g |
2,5-Dichloro-6-cyclopropylnicotinonitrile |
1135283-17-8 | 95%+ | 1g |
$415 | 2023-02-19 | |
Apollo Scientific | OR303802-1g |
2,5-Dichloro-6-cyclopropylnicotinonitrile |
1135283-17-8 | 1g |
£324.00 | 2023-09-02 | ||
abcr | AB269083-1g |
2,5-Dichloro-6-cyclopropylnicotinonitrile, 95%; . |
1135283-17-8 | 95% | 1g |
€587.80 | 2025-02-16 | |
Key Organics Ltd | AD-5004-1G |
2,5-dichloro-6-cyclopropylnicotinonitrile |
1135283-17-8 | >95% | 1g |
£330.00 | 2025-02-09 | |
Apollo Scientific | OR303802-500mg |
2,5-Dichloro-6-cyclopropylnicotinonitrile |
1135283-17-8 | 500mg |
£242.00 | 2023-09-02 | ||
Key Organics Ltd | AD-5004-1MG |
2,5-dichloro-6-cyclopropylnicotinonitrile |
1135283-17-8 | >95% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | AD-5004-10MG |
2,5-dichloro-6-cyclopropylnicotinonitrile |
1135283-17-8 | >95% | 10mg |
£63.00 | 2025-02-09 | |
Key Organics Ltd | AD-5004-25G |
2,5-dichloro-6-cyclopropylnicotinonitrile |
1135283-17-8 | >95% | 25g |
£5940.00 | 2025-02-09 | |
Key Organics Ltd | AD-5004-0.5G |
2,5-dichloro-6-cyclopropylnicotinonitrile |
1135283-17-8 | >95% | 0.5g |
£215.00 | 2025-02-09 |
2,5-Dichloro-6-cyclopropylnicotinonitrile 関連文献
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1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Mo Tao,Guowen Zhang,Chunhong Xiong,Junhui Pan New J. Chem., 2015,39, 3665-3674
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Yinan Dong,Bai Xu,Haiyu Hu,Jiashu Yang,Fengyu Li,Jian Gong,Zhongfang Chen Phys. Chem. Chem. Phys., 2021,23, 12958-12967
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
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Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723
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2,5-Dichloro-6-cyclopropylnicotinonitrileに関する追加情報
Introduction to 2,5-Dichloro-6-cyclopropylnicotinonitrile (CAS No. 1135283-17-8)
2,5-Dichloro-6-cyclopropylnicotinonitrile (CAS No. 1135283-17-8) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural properties and potential biological activities. This compound belongs to the class of nicotinonitrile derivatives, which are known for their diverse applications in medicinal chemistry. The presence of both chlorine substituents and a cyclopropyl group in its molecular structure imparts distinct reactivity and functionality, making it a valuable scaffold for further chemical modifications and biological evaluations.
The structure of 2,5-Dichloro-6-cyclopropylnicotinonitrile features a pyridine core, which is a common motif in many biologically active molecules. The nitrile group at the 6-position and the two chlorine atoms at the 2- and 5-positions contribute to its electronic properties and potential interactions with biological targets. The cyclopropyl ring introduces steric hindrance and influences the overall shape of the molecule, which can be critical for binding affinity and selectivity in drug design.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 2,5-Dichloro-6-cyclopropylnicotinonitrile with various biological targets with high accuracy. These studies suggest that the compound may exhibit inhibitory activity against certain enzymes and receptors, making it a promising candidate for the development of novel therapeutic agents. For instance, preliminary computational studies have indicated potential interactions with enzymes involved in metabolic pathways relevant to inflammation and cancer.
In the realm of agrochemical research, derivatives of nicotinonitrile have shown promise as leads for developing new pesticides with improved efficacy and environmental safety profiles. The structural features of 2,5-Dichloro-6-cyclopropylnicotinonitrile may contribute to its ability to interact with target pests while minimizing harm to non-target organisms. This has spurred interest in synthesizing analogs of this compound to optimize its biological activity and reduce potential side effects.
The synthesis of 2,5-Dichloro-6-cyclopropylnicotinonitrile involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated pyridine precursors followed by cyanation. Advances in catalytic methods have improved the efficiency of these transformations, allowing for more scalable production processes. Additionally, green chemistry principles are being increasingly applied to develop more sustainable synthetic pathways for this compound.
One of the most compelling aspects of 2,5-Dichloro-6-cyclopropylnicotinonitrile is its versatility as a chemical scaffold. Researchers can modify various functional groups within its structure to explore different biological activities. For example, replacing one or both chlorine atoms with other substituents may alter its pharmacological profile significantly. Such modifications are facilitated by well-established synthetic methodologies that allow for precise control over molecular architecture.
The pharmacological evaluation of 2,5-Dichloro-6-cyclopropylnicotinonitrile has been ongoing in several academic and industrial laboratories. Initial in vitro studies have revealed potential inhibitory effects on enzymes such as cytochrome P450 monooxygenases, which play crucial roles in drug metabolism. Furthermore, the compound has shown promise in preliminary cell-based assays as an antagonist for certain G-protein coupled receptors (GPCRs). These findings underscore its potential as a lead compound for further medicinal chemistry exploration.
The agrochemical potential of 2,5-Dichloro-6-cyclopropylnicotinonitrile has also been explored through field trials conducted by agricultural research institutions. Early results suggest that formulations containing this compound or its derivatives exhibit effective pest control while demonstrating reduced environmental persistence compared to traditional agrochemicals. This aligns with global trends toward developing more sustainable agricultural practices.
As our understanding of molecular interactions continues to evolve, so does our ability to design compounds like 2,5-Dichloro-6-cyclopropylnicotinonitrile with greater precision. High-throughput screening technologies combined with machine learning algorithms enable rapid assessment of large libraries of compounds for biological activity. This approach accelerates the discovery process and helps identify promising candidates for further development.
The future prospects for 2,5-Dichloro-6-cyclopropylnicotinonitrile are bright, particularly as demand grows for innovative solutions in pharmaceuticals and agriculture. Continued research into its biological activities will likely uncover new therapeutic applications, while advancements in synthetic chemistry will enhance production efficiency and sustainability. Collaborative efforts between academia and industry are essential to translate these findings into tangible benefits for society.
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